2-Naphthonitrile

Description

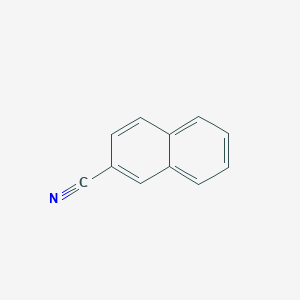

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKDTTQQTKDXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060621 | |

| Record name | 2-Naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-46-7 | |

| Record name | 2-Naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQG8D8B4F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Naphthonitrile: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Significance of 2-Naphthonitrile (CAS No. 613-46-7)

This technical guide provides a detailed overview of this compound, a versatile aromatic nitrile of significant interest to researchers, scientists, and professionals in drug development. This document covers its fundamental properties, various synthetic routes with detailed experimental protocols, and its emerging role as a modulator of critical biological pathways.

Core Properties of this compound

This compound, also known as 2-cyanonaphthalene, is a white to off-white crystalline solid.[1][2] Its chemical structure consists of a naphthalene ring substituted with a nitrile group at the second position.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 613-46-7 | [1][3][4] |

| Molecular Formula | C₁₁H₇N | [1][3][4] |

| Molecular Weight | 153.18 g/mol | [1][4][5] |

| Melting Point | 63-68 °C | [1][2][3] |

| Boiling Point | 156-158 °C at 12 mmHg | [1][2][3] |

| Density | 1.13 g/cm³ (estimate) | [2] |

| Solubility | Soluble in benzene and methanol. Insoluble in water. | [1][2][6] |

| Appearance | Off-white to beige crystalline powder. | [1][2] |

| Refractive Index | 1.6210 (estimate) | [1][2] |

| Flash Point | 156-158°C/12mm | [1][2] |

| InChIKey | AZKDTTQQTKDXLH-UHFFFAOYSA-N | [4][7] |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C#N | [2] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several established methods. Below are detailed experimental protocols for three common synthetic routes.

Experimental Workflow: Synthesis of this compound

Caption: Overview of synthetic routes to this compound.

Protocol 1: Sandmeyer Reaction from 2-Aminonaphthalene

The Sandmeyer reaction is a classic method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.

Materials:

-

2-Aminonaphthalene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Crushed Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Organic solvent (e.g., Dichloromethane or Diethyl ether)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a flask, suspend 2-aminonaphthalene in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the naphthalene-2-diazonium chloride solution.

-

-

Cyanation:

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

-

Protocol 2: Cyanation of 2-Bromonaphthalene

This method involves the direct displacement of a bromide with a cyanide group, often catalyzed by copper.

Materials:

-

2-Bromonaphthalene

-

Copper(I) Cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Ammonium Hydroxide solution

-

Organic solvent (e.g., Ethyl acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-bromonaphthalene and copper(I) cyanide in DMF.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into an ammonium hydroxide solution to complex the copper salts.

-

Extract the aqueous mixture with an organic solvent.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

-

Protocol 3: Palladium-Catalyzed Decarboxylative Cyanation

A more modern approach utilizes a palladium catalyst for the coupling of an aryl halide with a cyanoacetate salt.

Materials:

-

2-Chloronaphthalene

-

Sodium 2-cyanoacetate

-

Di-μ-chlorobis(η³-2-propenyl)dipalladium

-

2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos)

-

Mesitylene

-

Argon gas

Procedure:

-

Reaction Setup:

-

In a Schlenk tube, add 2-chloronaphthalene, sodium 2-cyanoacetate, the palladium catalyst, and the ligand.

-

Evacuate the tube and backfill with argon three times.

-

Add anhydrous mesitylene as the solvent via syringe.

-

Heat the reaction mixture to 140 °C for 5 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with an appropriate organic solvent and filter through a pad of silica gel to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain this compound.

-

Biological Significance and Applications in Drug Development

Naphthalene-containing compounds are prevalent in many FDA-approved drugs and are considered important scaffolds in drug discovery.[8] this compound and its derivatives are of particular interest due to their potential as inhibitors of key oncogenic pathways.

Role as a c-Myc Inhibitor

The c-Myc oncoprotein is a transcription factor that is deregulated in a majority of human cancers.[2] It forms a heterodimer with its partner protein, Max, to bind to DNA and activate the transcription of genes involved in cell proliferation, growth, and metabolism.[3][4][9] The inhibition of the c-Myc-Max interaction is a promising strategy for cancer therapy. Small molecules, including derivatives of this compound, have been investigated for their ability to disrupt this protein-protein interaction.[5]

The proposed mechanism of inhibition involves the binding of the small molecule to c-Myc, which prevents its heterodimerization with Max. This, in turn, inhibits the binding of the c-Myc-Max complex to the E-box DNA sequences in the promoter regions of target genes, leading to the downregulation of their expression and subsequent inhibition of tumor cell growth.

c-Myc-Max Signaling Pathway and Inhibition

Caption: The c-Myc-Max signaling pathway and its inhibition.

Safety and Handling

This compound is classified as toxic and an irritant.[10] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound.[11][12] Work should be conducted in a well-ventilated area or a fume hood.[11][12] In case of contact with skin or eyes, rinse immediately with plenty of water.[13] If inhaled, move to fresh air.[13] If swallowed, seek immediate medical attention.[11]

Conclusion

This compound is a valuable building block in organic synthesis with significant potential in the development of novel therapeutics. Its straightforward synthesis and the biological activity of its derivatives, particularly as c-Myc inhibitors, make it a compound of high interest for further research and development in medicinal chemistry and oncology. This guide provides a foundational understanding of its properties, synthesis, and biological relevance to aid researchers in their scientific endeavors.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method_Chemicalbook [chemicalbook.com]

- 6. TCI Practical Example: Sandmeyer Reaction Using tBuONO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naphthalene-2-boronic acid | [frontierspecialtychemicals.com]

- 11. CN113365977A - High-purity 2-naphthylacetonitrile and production method thereof - Google Patents [patents.google.com]

- 12. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 13. Sandmeyer Reaction [organic-chemistry.org]

2-Naphthonitrile molecular structure and formula

An In-depth Technical Guide to 2-Naphthonitrile: Molecular Structure, Properties, and Synthesis

This compound, also known by its IUPAC name naphthalene-2-carbonitrile, is an organic compound featuring a naphthalene core substituted with a nitrile functional group.[1] It is a key building block in the synthesis of various pharmaceuticals, dyes, and other complex organic molecules.[2]

Molecular Formula: C₁₁H₇N[3][4][5]

Molecular Weight: 153.18 g/mol [1][4]

The structure consists of a bicyclic aromatic naphthalene system with a cyano (-C≡N) group attached to the second position (beta position) of the ring.[2]

References

An In-depth Technical Guide to the Solubility of 2-Naphthonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-naphthonitrile, a significant intermediate in organic synthesis. Given the limited availability of public quantitative solubility data, this document focuses on providing established experimental protocols for determining its solubility in various organic solvents. These methodologies are standard in the chemical and pharmaceutical industries for characterizing the physicochemical properties of compounds. This guide serves as a practical resource for generating reliable solubility data crucial for process development, formulation, and further research applications.

Qualitative Solubility of this compound

This compound is a colorless crystalline solid.[1] Existing literature and chemical databases provide a general qualitative assessment of its solubility. It is reported to be readily soluble in ethanol and also soluble in benzene and methanol.[1] While these statements indicate good solubility in common organic solvents, quantitative data is essential for precise chemical processing and formulation.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₇N |

| Molecular Weight | 153.18 g/mol [2] |

| Melting Point | 63-68 °C[1][3] |

| Boiling Point | 303 °C (at 760 mmHg), 156-158 °C (at 12 mmHg)[1][3] |

| Appearance | Off-white to beige Crystalline Powder[1] |

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent of choice. This method, based on the principle of isothermal equilibrium, is a widely accepted technique for generating accurate solubility data.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or heating/cooling circulator

-

Isothermal shaker

-

Calibrated thermometer or temperature probe (±0.1 °C)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed containers in an isothermal shaker set to the desired temperature.

-

Agitate the mixtures for a sufficient time to reach equilibrium. The time required for equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant. A typical duration is 24-72 hours.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the solid to settle for at least 2 hours in the thermostatic bath to ensure the temperature remains constant.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Determine the mass of the collected filtrate and then dilute it with the same solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Data Calculation:

-

Calculate the mole fraction solubility (x) using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Solubility can also be expressed in other units such as g/100g of solvent or mol/L.

-

Data Presentation

The experimentally determined solubility data for this compound in various organic solvents at different temperatures should be compiled into a clear and organized table. Below is a template for presenting such data.

Table 1: Solubility of this compound in Selected Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Mole Fraction (x) |

| e.g., Ethanol | 25 | Data | Data |

| 35 | Data | Data | |

| 45 | Data | Data | |

| e.g., Benzene | 25 | Data | Data |

| 35 | Data | Data | |

| 45 | Data | Data | |

| e.g., Methanol | 25 | Data | Data |

| 35 | Data | Data | |

| 45 | Data | Data |

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining this compound solubility.

Diagram 2: Factors Influencing Solubility

Caption: Key factors influencing the solubility of this compound.

References

2-Naphthonitrile melting point and boiling point data

An In-depth Technical Guide to the Physicochemical Properties of 2-Naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for this compound (also known as 2-cyanonaphthalene). The information is presented in a structured format to facilitate easy reference and comparison, supplemented by detailed experimental protocols for the determination of these key physical properties.

Physicochemical Data of this compound

This compound is a solid, colorless crystalline compound.[1] Its fundamental physical properties, the melting and boiling points, are critical for its handling, purification, and use in various research and development applications.

Melting Point

The melting point of a compound is a key indicator of its purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range. The experimentally determined melting point of this compound is summarized below.

| Parameter | Value (°C) |

| Melting Point | 63 - 68[2][3] |

| Melting Point | 65[4] |

| Melting Point | 66[1] |

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point of this compound has been determined at both atmospheric and reduced pressures.

| Parameter | Value (°C) | Pressure |

| Boiling Point | 307[4] | Atmospheric |

| Boiling Point | 303[1] | Atmospheric |

| Boiling Point | 156 - 158[2][3] | 12 mmHg |

Experimental Protocols

The following sections detail the standard methodologies for the determination of melting and boiling points, applicable to compounds such as this compound.

Melting Point Determination

The melting point of this compound can be accurately determined using a capillary melting point apparatus, such as a Mel-Temp or a Thiele tube.

Apparatus:

-

Melting point capillary tubes

-

Mel-Temp apparatus or Thiele tube setup

-

Thermometer

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a melting point capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the closed end. This process is repeated until a column of 2-3 mm of the sample is obtained.

-

Apparatus Setup (Mel-Temp): The loaded capillary tube is placed in the heating block of the Mel-Temp apparatus.

-

Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

Boiling Point Determination (Thiele Tube Method)

The boiling point at atmospheric pressure can be determined using a Thiele tube, which allows for uniform heating of the sample.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Mineral oil or other suitable heating fluid

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the opening of the test tube.

-

Heating: The side arm of the Thiele tube is gently heated.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

-

Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical compound like this compound.

Caption: Workflow for determining the melting and boiling points of a chemical compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-naphthonitrile. The document presents detailed spectral data, experimental protocols, and visualizations to aid in the structural elucidation and characterization of this important chemical intermediate.

Introduction to this compound and its Spectroscopic Significance

This compound (C₁₁H₇N), also known as 2-cyanonaphthalene, is an aromatic nitrile with a naphthalene backbone.[1][2] Its rigid, bicyclic aromatic structure and the presence of the electron-withdrawing cyano group result in a characteristic and well-resolved NMR spectrum, making it an excellent subject for spectroscopic analysis. Understanding the ¹H and ¹³C NMR spectra of this compound is crucial for confirming its identity, assessing its purity, and for studying its role in various chemical reactions.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 8.25 | s | - |

| H-3 | 7.65 | dd | 8.6, 1.7 |

| H-4 | 7.92 | d | 8.6 |

| H-5 | 7.96 | d | 8.2 |

| H-6 | 7.62 | ddd | 8.2, 6.9, 1.3 |

| H-7 | 7.69 | ddd | 8.6, 6.9, 1.5 |

| H-8 | 7.92 | d | 8.6 |

s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 134.8 |

| C-2 | 110.1 |

| C-3 | 128.0 |

| C-4 | 129.1 |

| C-4a | 132.5 |

| C-5 | 128.2 |

| C-6 | 127.9 |

| C-7 | 129.5 |

| C-8 | 127.0 |

| C-8a | 134.3 |

| CN | 119.2 |

The ¹³C NMR data is referenced from the work of Kitching et al. (1977) in the Journal of Organic Chemistry.[3]

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain 0.03% (v/v) tetramethylsilane (TMS) to serve as an internal reference standard.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

-

NMR Tube: Use a standard 5 mm NMR tube of good quality to ensure optimal magnetic field homogeneity.

NMR Spectrometer and Parameters

The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 5-6 ppm, is generally sufficient.

-

Acquisition Time: An acquisition time of at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

-

Data Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.

For ¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.

Caption: Molecular structure of this compound with atom numbering.

Caption: Experimental workflow for NMR analysis of this compound.

Caption: Logical relationship between structure and NMR signals.

Analysis and Interpretation

The ¹H NMR spectrum of this compound is characterized by a complex set of signals in the aromatic region (7.5-8.3 ppm). The downfield chemical shifts are a result of the deshielding effect of the aromatic ring currents. The specific chemical shift of each proton is further influenced by its position relative to the electron-withdrawing cyano group and by through-bond and through-space interactions with neighboring protons. The multiplicity of each signal arises from spin-spin coupling with adjacent protons, providing valuable information about the connectivity of the proton network.

In the ¹³C NMR spectrum, all eleven carbon atoms of this compound are magnetically non-equivalent and therefore give rise to distinct signals. The chemical shifts of the aromatic carbons are found in the typical range of 110-135 ppm. The carbon atom directly attached to the cyano group (C-2) is significantly shielded compared to the other quaternary carbons due to the electronic effects of the nitrile functionality. The nitrile carbon itself appears at a characteristic chemical shift of approximately 119.2 ppm.

This comprehensive guide provides the necessary data and protocols for the accurate identification and characterization of this compound using ¹H and ¹³C NMR spectroscopy. The provided information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of 2-Naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-Naphthonitrile (also known as 2-cyanonaphthalene). This document details the expected vibrational modes, presents a summary of spectral data, outlines the experimental protocol for obtaining the spectrum, and provides a visual workflow for the analytical process.

Core Concepts in the FT-IR Analysis of this compound

FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern is unique to the molecule's structure, making the FT-IR spectrum a molecular "fingerprint."

For this compound (C₁₁H₇N), the key structural features that give rise to characteristic IR absorptions are the naphthalene ring system and the nitrile (-C≡N) functional group. The primary vibrational modes include:

-

C-H stretching from the aromatic naphthalene ring.

-

C≡N stretching of the nitrile group.

-

C=C stretching within the aromatic rings.

-

C-H in-plane and out-of-plane bending from the naphthalene ring.

-

Ring stretching and deformation modes of the naphthalene skeleton.

Data Presentation: FT-IR Spectral Data of this compound

The following table summarizes the principal absorption bands observed in the FT-IR spectrum of this compound. The assignments are based on computational studies and established group frequency correlations.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060 | Medium | Aromatic C-H Stretching |

| ~2225 | Strong | C≡N Stretching (Nitrile) |

| ~1600 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1500 | Medium | Aromatic C=C Ring Stretching |

| ~1270 | Medium | Aromatic C-H In-plane Bending |

| ~860 | Strong | Aromatic C-H Out-of-plane Bending |

| ~750 | Strong | Aromatic C-H Out-of-plane Bending |

Note: The exact peak positions and intensities may vary slightly depending on the sample preparation method and the specific instrument used.

Experimental Protocol: FT-IR Analysis of this compound (KBr Pellet Method)

The following protocol details the steps for acquiring an FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is widely used for solid samples and is referenced for this compound in spectral databases.[1]

Materials and Equipment:

-

This compound sample

-

Infrared (IR) grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Sample and KBr Preparation:

-

Gently grind a small amount of KBr powder in an agate mortar to ensure it is free of lumps and has a fine, consistent particle size.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the finely ground KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

-

-

Mixing:

-

Add the weighed this compound to the mortar containing the KBr.

-

Thoroughly mix and grind the sample and KBr together for several minutes until a homogeneous, fine powder is obtained. The grinding action reduces scattering of the infrared beam by large crystals.

-

-

Pellet Formation:

-

Carefully transfer the mixture into the collar of a clean and dry pellet die.

-

Level the surface of the powder gently with a spatula.

-

Place the plunger into the die body and transfer the assembly to a hydraulic press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

-

Correlate the observed peaks with the known vibrational modes of this compound and its constituent functional groups.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the FT-IR analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the FT-IR spectroscopic analysis of this compound. The characteristic absorption of the nitrile group, combined with the complex fingerprint of the naphthalene ring system, allows for unambiguous identification and characterization of this compound. The detailed experimental protocol and workflow diagram offer a practical guide for researchers and scientists in obtaining high-quality FT-IR spectra for this and similar solid organic compounds. For more in-depth analysis, comparison with a reference spectrum from a reliable database is recommended.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 2-Naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-naphthonitrile (also known as 2-cyanonaphthalene). This document details the available spectral data, outlines a detailed experimental protocol for obtaining the spectrum, and presents a logical workflow for the spectroscopic analysis.

Introduction to the UV-Vis Spectroscopy of Aromatic Nitriles

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy bonding (π) and non-bonding (n) molecular orbitals to higher energy anti-bonding (π*) orbitals. The resulting spectrum provides valuable information about the electronic structure and conjugation of the molecule. The naphthalene ring system, with its extended π-electron system, gives rise to characteristic absorption bands in the UV region. The addition of a nitrile (-CN) group can influence the position and intensity of these bands.

Quantitative UV-Vis Absorption Data for this compound

Table 1: UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) |

| Water | 281 - 282 | Data not available |

| Cyclohexane | 281 - 282 | Data not available |

Note: The molar absorptivity values for this compound were not found in the reviewed literature. The determination of this value would require experimental measurement.

Detailed Experimental Protocol for UV-Vis Spectroscopy of this compound

The following protocol outlines the steps for obtaining the UV-Vis absorption spectrum of this compound.

3.1. Materials and Equipment

-

This compound: High purity grade (≥98%)

-

Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile) with a high UV cutoff wavelength.

-

UV-Vis Spectrophotometer: A double-beam spectrophotometer capable of scanning the UV-Vis range (typically 200-800 nm).

-

Quartz Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

-

Volumetric flasks and pipettes: Class A for accurate solution preparation.

-

Analytical balance: For precise weighing of the sample.

3.2. Preparation of Stock and Working Solutions

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

-

Quantitatively transfer the weighed sample to a 100 mL volumetric flask.

-

Dissolve the sample in a small amount of the chosen spectroscopic grade solvent.

-

Once fully dissolved, dilute the solution to the mark with the same solvent. This creates a stock solution of a known concentration.

-

-

Working Solution Preparation:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions of decreasing concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

3.3. Spectrophotometer Setup and Measurement

-

Instrument Initialization: Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.

-

Baseline Correction:

-

Fill both the sample and reference cuvettes with the pure solvent.

-

Place the cuvettes in their respective holders in the spectrophotometer.

-

Perform a baseline scan across the desired wavelength range (e.g., 200-400 nm) to zero the absorbance of the solvent and the cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with the same solution.

-

Place the sample cuvette back into the sample holder.

-

Scan the UV-Vis spectrum of the working solution over the same wavelength range as the baseline.

-

Record the absorbance spectrum.

-

Repeat the measurement for all the prepared working solutions, from the most dilute to the most concentrated.

-

3.4. Data Analysis

-

Determination of λmax: Identify the wavelength(s) at which the maximum absorbance occurs for each spectrum.

-

Verification of Beer-Lambert Law: Plot a calibration curve of absorbance at a specific λmax versus the concentration of the working solutions. A linear relationship confirms that the Beer-Lambert law is obeyed in the tested concentration range.

-

Calculation of Molar Absorptivity (ε): The molar absorptivity can be calculated from the slope of the Beer-Lambert plot (Slope = ε × path length).

Workflow and Logical Diagrams

The following diagrams illustrate the key workflows in the UV-Vis spectroscopic analysis of this compound.

Experimental workflow for UV-Vis analysis.

Logical relationship of UV-Vis analysis components.

Conclusion

This technical guide has provided the available UV-Vis absorption data for this compound, a detailed experimental protocol for its spectroscopic analysis, and a visual representation of the analytical workflow. While the absorption maxima are documented, further experimental work is required to determine the molar absorptivity of this compound in various solvents. The provided protocol serves as a robust starting point for researchers and scientists in obtaining a complete and accurate UV-Vis absorption spectrum of this compound, which is essential for its quantitative analysis and for understanding its photophysical properties in various applications, including drug development.

Theoretical Quantum Chemical Blueprint of 2-Naphthonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 2-Naphthonitrile (also known as 2-cyanonaphthalene). The following sections detail its molecular structure, vibrational frequencies, and electronic properties as determined by Density Functional Theory (DFT) calculations. This document is intended to serve as a foundational resource for researchers in chemistry, materials science, and drug development by providing key computational data and methodologies.

Introduction to this compound

This compound is a nitrile derivative of naphthalene, a polycyclic aromatic hydrocarbon. Its rigid structure and the presence of the electron-withdrawing nitrile group make it an interesting candidate for studies in molecular electronics, and as a building block in the synthesis of more complex organic molecules, including pharmaceuticals. Quantum chemical calculations offer a powerful tool to understand the intrinsic properties of this molecule, providing insights into its geometry, stability, reactivity, and spectroscopic signatures.

Computational Methodology

The data presented in this guide is primarily derived from Density Functional Theory (DFT) calculations, a widely used and reliable method for studying the electronic structure of molecules.

Geometry Optimization and Vibrational Frequency Calculations

The molecular structure of this compound was optimized, and its harmonic vibrational frequencies were calculated using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with the 6-311++G(2d,2p) basis set.[1][2] This level of theory is well-established for providing accurate geometries and vibrational spectra for organic molecules. All calculations were performed assuming a C_s point group symmetry for the molecule.

Experimental Protocol: The computational protocol for geometry optimization and frequency calculation typically involves the following steps using a quantum chemistry software package (e.g., Gaussian, ORCA):

-

Input File Preparation: The initial molecular structure of this compound is constructed using a molecular editor. An input file is then created specifying the DFT method (B3LYP), the basis set (6-311++G(2d,2p)), the type of calculation (geometry optimization followed by frequency analysis), and the molecular charge and spin multiplicity (0 and 1 for the neutral ground state).

-

Execution: The calculation is run on a high-performance computing cluster. The software iteratively solves the Kohn-Sham equations to find the minimum energy geometry.

-

Verification of Minimum: After optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

-

Data Extraction: Optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, and vibrational frequencies with their corresponding infrared intensities and Raman activities are extracted from the output file.

Molecular Structure and Geometry

The optimized molecular structure of this compound is depicted below, with the atom numbering scheme used in the computational studies.[2]

Geometrical Parameters

Vibrational Analysis

The calculated harmonic vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. A selection of the most significant calculated vibrational modes for this compound is presented in Table 1. These frequencies are unscaled; for direct comparison with experimental data, a scaling factor is often applied to account for anharmonicity and basis set deficiencies.[1][2]

Table 1: Selected Calculated Harmonic Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode Description |

| ~3100 - 3000 | C-H stretching |

| ~2240 | C≡N stretching |

| ~1600 - 1400 | C=C aromatic ring stretching |

| ~1300 - 1000 | In-plane C-H bending |

| ~900 - 700 | Out-of-plane C-H bending |

| ~500 | Ring deformation modes |

Note: The frequencies are approximate values based on typical ranges for the specified vibrational modes and the specific values from the cited computational study[1][2].

Electronic Properties

The electronic properties of this compound provide insights into its reactivity, stability, and potential applications in electronic devices.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

While specific HOMO and LUMO energy values for this compound from a comprehensive DFT study are not available in the cited literature, for naphthalene, the HOMO-LUMO gap is calculated to be around 4.75 eV using DFT/aug-cc-pVQZ.[3] The introduction of the electron-withdrawing cyano group is expected to lower the energies of both the HOMO and LUMO, and potentially affect the magnitude of the gap. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[4]

The workflow for analyzing HOMO-LUMO is visualized in the following diagram:

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP would be expected to show a region of high electron density (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The aromatic rings would likely exhibit a mix of green (neutral) and slightly red (pi-electron density) regions, while the hydrogen atoms would be associated with blue (positive potential) regions.

The logical flow for generating and interpreting an MEP map is as follows:

Atomic Charges

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule. These charges provide a quantitative measure of the electron distribution. While specific Mulliken charges for this compound are not available in the reviewed literature, it is expected that the nitrogen atom would have a significant negative charge, and the carbon atom of the nitrile group would have a positive charge. The carbon atoms of the naphthalene ring would have smaller, varying charges, and the hydrogen atoms would carry small positive charges.

Table 2: Expected Qualitative Mulliken Atomic Charges for this compound

| Atom/Group | Expected Charge |

| Nitrogen (N) | Negative |

| Nitrile Carbon (C) | Positive |

| Naphthalene Carbons | Small, variable |

| Hydrogens (H) | Small, positive |

Conclusion

This technical guide has summarized the available theoretical quantum chemical data for this compound. The molecular structure and vibrational frequencies have been presented based on DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory. While a comprehensive set of quantitative data for geometrical parameters and electronic properties from a single study is not currently available in the literature, the foundational information and methodologies provided herein offer a robust starting point for further computational and experimental investigations. These theoretical insights are valuable for predicting the chemical behavior of this compound and can aid in its application in materials science and drug discovery.

References

An In-depth Technical Guide to the Electron Density Distribution in 2-Naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electron density distribution in 2-Naphthonitrile, a molecule of interest in medicinal chemistry and materials science. In the absence of comprehensive experimental crystallographic data in publicly accessible databases, this report leverages high-level computational chemistry to elucidate the molecule's structural and electronic properties. Through Density Functional Theory (DFT) calculations, we present optimized geometric parameters, Mulliken atomic charges, and a visualization of the electrostatic potential, offering crucial insights into the molecule's reactivity and potential intermolecular interactions. This guide serves as a valuable resource for researchers engaged in the rational design of novel therapeutics and functional materials incorporating the this compound scaffold.

Introduction

This compound, a derivative of naphthalene, is a key building block in the synthesis of a variety of organic compounds. Its rigid aromatic structure and the presence of the electron-withdrawing nitrile group create a unique electronic profile that governs its chemical behavior and potential applications. Understanding the precise distribution of electrons within this molecule is paramount for predicting its reactivity, designing new synthetic routes, and developing novel pharmaceuticals and materials. This guide presents a comprehensive theoretical investigation into the electron density distribution of this compound, providing foundational data for further research and development.

Methodology

To obtain a detailed understanding of the electron density distribution in this compound, a computational study was performed using Density Functional Theory (DFT), a robust method for predicting molecular properties.

Computational Protocol

The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. All calculations were performed using a standard quantum chemistry software package. Following geometry optimization, a Mulliken population analysis was conducted to determine the partial atomic charges. The molecular electrostatic potential was also calculated and mapped onto the electron density surface to visualize regions of electrophilicity and nucleophilicity.

The logical workflow for this computational study is outlined below:

Caption: Computational workflow for determining the electron density distribution of this compound.

Results and Discussion

The following sections present the quantitative data obtained from the DFT calculations, providing a detailed picture of the structural and electronic characteristics of this compound.

Molecular Geometry

The geometry optimization yielded a planar structure for the naphthalene core, as expected. The key bond lengths and angles are summarized in the tables below. The atom numbering scheme used for the data presentation is as follows:

Caption: Atom numbering scheme for this compound.

Table 1: Calculated Bond Lengths of this compound

| Bond | Bond Length (Å) |

| C1-C2 | 1.38 |

| C2-C3 | 1.41 |

| C3-C4 | 1.37 |

| C4-C10 | 1.42 |

| C10-C5 | 1.42 |

| C5-C6 | 1.37 |

| C6-C7 | 1.41 |

| C7-C8 | 1.38 |

| C8-C9 | 1.42 |

| C9-C1 | 1.42 |

| C9-C10 | 1.43 |

| C2-C11 | 1.44 |

| C11-N12 | 1.16 |

Table 2: Calculated Bond Angles of this compound

| Angle | Bond Angle (°) |

| C1-C2-C3 | 120.9 |

| C2-C3-C4 | 120.5 |

| C3-C4-C10 | 120.6 |

| C4-C10-C9 | 118.8 |

| C10-C9-C1 | 118.8 |

| C9-C1-C2 | 120.6 |

| C10-C5-C6 | 120.7 |

| C5-C6-C7 | 120.4 |

| C6-C7-C8 | 120.7 |

| C7-C8-C9 | 120.7 |

| C1-C2-C11 | 119.5 |

| C3-C2-C11 | 119.6 |

| C2-C11-N12 | 179.2 |

Mulliken Population Analysis

The Mulliken atomic charges provide insight into the distribution of electron density across the molecule. The calculated charges, presented in Table 3, highlight the electron-withdrawing nature of the nitrile group.

Table 3: Calculated Mulliken Atomic Charges of this compound

| Atom | Mulliken Charge (e) |

| C1 | -0.12 |

| C2 | 0.08 |

| C3 | -0.13 |

| C4 | -0.09 |

| C5 | -0.09 |

| C6 | -0.13 |

| C7 | -0.12 |

| C8 | -0.10 |

| C9 | 0.05 |

| C10 | 0.06 |

| C11 | 0.19 |

| N12 | -0.21 |

| H13 | 0.12 |

| H14 | 0.12 |

| H15 | 0.12 |

| H16 | 0.12 |

| H17 | 0.12 |

| H18 | 0.12 |

| H19 | 0.12 |

The nitrogen atom (N12) of the nitrile group carries a significant negative charge, while the attached carbon atom (C11) is electropositive. The carbon atom of the naphthalene ring attached to the nitrile group (C2) is also slightly electropositive, and there is an alternating pattern of charge distribution around the aromatic rings.

Molecular Electrostatic Potential (MEP)

The molecular electrostatic potential surface visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Caption: Molecular Electrostatic Potential of this compound.

The MEP map clearly shows a region of high electron density (colored in red) localized around the nitrogen atom of the nitrile group. This indicates that this site is the primary center for nucleophilic attack. The hydrogen atoms of the naphthalene ring are depicted in blue, signifying their electrophilic character. The π-system of the aromatic rings also contributes to the overall electronic landscape of the molecule.

Conclusion

This technical guide has provided a detailed theoretical analysis of the electron density distribution in this compound. The computational data, including optimized bond lengths, bond angles, and Mulliken atomic charges, offer a quantitative basis for understanding the molecule's structure and reactivity. The visualization of the molecular electrostatic potential further clarifies the electron-rich and electron-poor regions, which is critical for predicting intermolecular interactions and reaction mechanisms.

The findings presented herein are of significant value to researchers in drug discovery and materials science. The detailed electronic information can guide the design of new this compound derivatives with tailored properties, facilitating the development of more effective pharmaceuticals and advanced functional materials. While this computational study provides a robust model, future experimental validation through X-ray crystallography would be beneficial to further refine our understanding of this important molecule.

An In-depth Technical Guide to the Thermochemical Data of 2-Naphthonitrile

Introduction

2-Naphthonitrile (C₁₁H₇N), also known as 2-cyanonaphthalene, is an aromatic nitrile derived from naphthalene. Its rigid, planar structure and functional nitrile group make it a significant molecule in organic synthesis, materials science, and as a scaffold in medicinal chemistry. A thorough understanding of its thermochemical properties is crucial for predicting reaction spontaneity, calculating reaction enthalpies, and modeling its behavior in various chemical processes. This guide provides a comprehensive overview of the key thermochemical data for this compound, details the experimental protocols used for their determination, and illustrates the relationships between these fundamental properties.

Core Thermochemical Data

The thermochemical properties of this compound have been determined through a combination of experimental measurements and computational estimations. The following tables summarize the most critical quantitative data available in the literature.

Table 1: Enthalpies and Gibbs Free Energy of Formation

This table presents the key energetic properties of this compound, including the energy released during its complete combustion and the energy changes associated with its formation from constituent elements. All values are presented for standard conditions (298.15 K and 1 bar).

| Property | Symbol | Value | Units | Method | Source |

| Standard Solid Enthalpy of Combustion | ΔcH°(solid) | -5553.40 | kJ/mol | Experimental | [1] |

| Enthalpy of Formation at Standard Conditions | ΔfH°(gas) | 310.64 | kJ/mol | Estimated (Joback Method) | [2] |

| Standard Gibbs Free Energy of Formation | ΔfG° | 384.35 | kJ/mol | Estimated (Joback Method) | [2] |

Table 2: Phase Change and State-Dependent Properties

The enthalpies associated with phase transitions are critical for understanding the physical behavior of this compound. This table also includes properties related to its electronic structure, such as ionization energy and electron affinity.

| Property | Symbol | Value | Units | Method | Source |

| Enthalpy of Fusion at Standard Conditions | ΔfusH° | 16.42 | kJ/mol | Estimated (Joback Method) | [2] |

| Enthalpy of Vaporization at a Given Temperature | ΔvapH | 91.80 (at 306.14 K) | kJ/mol | Experimental | [2] |

| Enthalpy of Vaporization at Standard Conditions | ΔvapH° | 55.14 | kJ/mol | Estimated (Joback Method) | [2] |

| Ionization Energy | IE | 8.56 | eV | Experimental (PE) | [3] |

| Ionization Energy | IE | 8.64 | eV | Experimental (PE) | [3] |

| Electron Affinity | EA | 0.65 ± 0.10 | eV | Experimental (IMRE) | [3] |

Table 3: Temperature-Dependent Properties

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance. The ideal gas heat capacity for this compound has been estimated at various temperatures.

| Property | Symbol | Value | Temperature | Units | Method | Source |

| Ideal Gas Heat Capacity | Cp,gas | 274.92 | 603.80 K | J/(mol·K) | Estimated (Joback Method) | [2] |

| Ideal Gas Heat Capacity | Cp,gas | 286.01 | 645.67 K | J/(mol·K) | Estimated (Joback Method) | [2] |

| Ideal Gas Heat Capacity | Cp,gas | 296.16 | 687.54 K | J/(mol·K) | Estimated (Joback Method) | [2] |

| Ideal Gas Heat Capacity | Cp,gas | 305.46 | 729.41 K | J/(mol·K) | Estimated (Joback Method) | [2] |

| Ideal Gas Heat Capacity | Cp,gas | 314.00 | 771.28 K | J/(mol·K) | Estimated (Joback Method) | [2] |

| Ideal Gas Heat Capacity | Cp,gas | 321.87 | 813.15 K | J/(mol·K) | Estimated (Joback Method) | [2] |

| Ideal Gas Heat Capacity | Cp,gas | 329.14 | 855.02 K | J/(mol·K) | Estimated (Joback Method) | [2] |

Experimental Protocols

The determination of thermochemical data is a precise and rigorous process. Below are detailed methodologies for the key experimental techniques used to measure the properties of compounds like this compound.

Bomb Calorimetry (for Enthalpy of Combustion)

The standard enthalpy of combustion is determined using a bomb calorimeter. This apparatus is designed to measure the heat released during a combustion reaction under constant volume conditions.

-

Sample Preparation: A precisely weighed pellet of solid this compound is placed in a sample holder within a high-pressure stainless steel vessel, known as the "bomb." A fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to ~30 atm) to ensure complete and rapid combustion.

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire. The heat released by the exothermic combustion is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

Calculation: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of this compound is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the ignition energy and the formation of minor products like nitric acid.

Determination of Enthalpy of Sublimation

The enthalpy of sublimation, the energy required for a substance to transition from solid to gas, can be determined from its vapor pressure as a function of temperature.

-

Vapor Pressure Measurement: The vapor pressure of solid this compound is measured at several different temperatures using a technique like the Knudsen effusion method or by using a capacitance diaphragm gauge.

-

Clausius-Clapeyron Equation: The enthalpy of sublimation (ΔsubH°) is derived from the experimental data using the Clausius-Clapeyron equation. A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) yields a straight line.

-

Calculation: The slope of this line is equal to -ΔsubH°/R, where R is the ideal gas constant. This relationship allows for a precise calculation of the enthalpy of sublimation.

Photoelectron Spectroscopy (for Ionization Energy)

Photoelectron Spectroscopy (PES) is a technique used to measure the ionization energies of molecules.[3]

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a beam of high-energy monochromatic photons (e.g., ultraviolet light). These photons cause electrons to be ejected from the molecules.

-

Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured by an electron energy analyzer.

-

Calculation: The ionization energy (IE) is calculated by subtracting the kinetic energy of the ejected electron (KE) from the energy of the incident photons (hν), according to the equation: IE = hν - KE. The lowest ionization energy corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO).

Logical Relationships in Thermochemistry

The various thermochemical properties are interconnected. A primary goal of experimental thermochemistry is often to determine the standard enthalpy of formation in the gas phase (ΔfH°(gas)), a crucial value for theoretical chemistry. This value is typically derived from the experimentally measured enthalpy of combustion of the solid (ΔcH°(solid)) through a thermochemical cycle, as illustrated in the diagram below.

Caption: Thermochemical relationships for this compound.

This diagram illustrates how the gas-phase enthalpy of formation can be calculated. According to Hess's Law, the enthalpy change of the direct path from elements to gas (ΔfH°(gas)) is equal to the sum of the enthalpy changes of the indirect path: formation of the solid (ΔfH°(solid)) followed by sublimation (ΔsubH°). The value for ΔfH°(solid) is itself derived from the experimental enthalpy of combustion.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Naphthonitrile from 2-Bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthonitrile is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials. Its synthesis from readily available 2-bromonaphthalene is a crucial transformation in organic chemistry. This document provides detailed application notes and experimental protocols for the synthesis of this compound from 2-bromonaphthalene, focusing on two prominent catalytic methods: Palladium-catalyzed cyanation and Copper-catalyzed cyanation. These protocols are designed to offer reproducible and scalable methods for laboratory and potential industrial applications.

Reaction Principle

The conversion of 2-bromonaphthalene to this compound is a nucleophilic substitution reaction where the bromide is displaced by a cyanide group. This transformation is typically facilitated by a transition metal catalyst, most commonly palladium or copper, which enables the reaction to proceed under milder conditions and with higher efficiency than traditional methods like the Sandmeyer reaction.

Palladium-Catalyzed Cyanation: This method involves the use of a palladium catalyst, often in combination with a phosphine ligand, to facilitate the cross-coupling of 2-bromonaphthalene with a cyanide source.[1][2] Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[3][4] The catalytic cycle generally involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the active catalyst.

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction): This classical method traditionally uses stoichiometric amounts of copper(I) cyanide (CuCN) at high temperatures.[5][6] Modern modifications have been developed that utilize catalytic amounts of a copper source, such as copper(I) iodide (CuI), in the presence of a ligand and a more soluble cyanide source like sodium cyanide (NaCN).[7][8] These newer protocols offer milder reaction conditions and improved functional group tolerance.[7]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide

This protocol is adapted from a general method for the palladium-catalyzed cyanation of aryl halides.[9]

Materials:

-

2-Bromonaphthalene

-

Zinc Cyanide (Zn(CN)₂)

-

Palladium on carbon (Pd/C, 10 wt%)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Zinc formate dihydrate

-

N,N-Dimethylacetamide (DMAC), anhydrous

-

Toluene

-

Diatomaceous earth

-

Anhydrous magnesium sulfate

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Schlenk line or similar inert atmosphere setup

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromonaphthalene (1.0 equiv), zinc cyanide (0.6 equiv), 10% Pd/C (0.02 equiv), dppf (0.04 equiv), and zinc formate dihydrate (0.1 equiv).

-

Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

-

Add anhydrous N,N-dimethylacetamide (DMAC) to the flask via syringe.

-

Heat the reaction mixture to 110 °C and stir vigorously for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and dilute with toluene.

-

Filter the mixture through a pad of diatomaceous earth to remove the catalyst and other solids. Wash the filter cake with additional toluene.

-

Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer with water (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Protocol 2: Copper-Catalyzed Cyanation using Sodium Cyanide

This protocol is a modification of the Rosenmund-von Braun reaction, employing catalytic copper.[7][8]

Materials:

-

2-Bromonaphthalene

-

Sodium Cyanide (NaCN)

-

Copper(I) Iodide (CuI)

-

Potassium Iodide (KI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Toluene, anhydrous

-

Ammonium hydroxide solution

-

Diatomaceous earth

-

Anhydrous sodium sulfate

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Schlenk tube or a sealable reaction vessel

-

Magnetic stirrer with heating plate

-

Oil bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a Schlenk tube under a nitrogen atmosphere, combine 2-bromonaphthalene (1.0 equiv), sodium cyanide (1.2 equiv), copper(I) iodide (0.1 equiv), and potassium iodide (0.2 equiv).

-

Add anhydrous toluene, followed by N,N'-dimethylethylenediamine (1.0 equiv) via syringe.

-

Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 18-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with toluene.

-

Quench the reaction by carefully adding an aqueous solution of ammonium hydroxide and stir for 30 minutes.

-

Filter the mixture through a pad of diatomaceous earth.

-

Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with toluene (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the cyanation of aryl bromides, which are analogous to the synthesis of this compound from 2-bromonaphthalene.

Table 1: Palladium-Catalyzed Cyanation of Aryl Bromides

| Catalyst System | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 0.1 mol% Pd(OAc)₂ | K₄[Fe(CN)₆] | DMAC | 120 | < 5 | 83-96 | [2] |

| 2 mol% Pd/C, 4 mol% dppf | Zn(CN)₂ | DMAC | 110 | 4-6 | up to 98 | [9] |

| Pd/CM-phos | K₄[Fe(CN)₆] | MeCN/H₂O | 70 | 1-3 | up to 96 | [1] |

Table 2: Copper-Catalyzed Cyanation of Aryl Bromides

| Catalyst System | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 10 mol% CuI, 20 mol% KI | NaCN | Toluene | 110 | 18-24 | 75-95 | [7][8] |

| 0.1 equiv Cu(BF₄)₂·6H₂O | K₄[Fe(CN)₆] | DMAC | 120 | 24 | 70-90 | [10] |

| CuCN (stoichiometric) | CuCN | Pyridine | reflux | 12-24 | 60-80 | [6] |

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

References

- 1. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]

- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. synarchive.com [synarchive.com]

- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 7. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]

- 8. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Cyanation of 2-Halonaphthalene

For Researchers, Scientists, and Drug Development Professionals